molecular formula C11H9F2NO B8668185 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol

2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol

Cat. No.: B8668185
M. Wt: 209.19 g/mol
InChI Key: WHCKWEUKMYFPHW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(quinolin-2-yl)ethan-1-ol is a fluorinated ethanol derivative featuring a quinolin-2-yl aromatic system. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and central nervous system activities . The presence of the difluoroethyl alcohol moiety may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorination often reduces susceptibility to oxidative degradation .

The compound’s molecular formula is inferred as C₁₁H₈F₂NO, with a calculated molecular weight of 215.19 g/mol. Its structure combines the planar quinoline ring with a polar alcohol group, which could influence solubility and intermolecular interactions.

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

2,2-difluoro-2-quinolin-2-ylethanol

InChI

InChI=1S/C11H9F2NO/c12-11(13,7-15)10-6-5-8-3-1-2-4-9(8)14-10/h1-6,15H,7H2

InChI Key

WHCKWEUKMYFPHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CO)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Trimethylsilyl Difluoroenol Ether Intermediates

The preparation begins with the generation of trimethylsilyl difluoroenol ethers, which serve as key intermediates. As detailed in a visible-light-mediated protocol, trifluoroacetophenone derivatives react with chlorotrimethylsilane and magnesium in tetrahydrofuran (THF) at 0°C to form silyl ethers. For example, trifluoroacetophenone (1.04 g, 6.0 mmol) yields crude 2a (1.1 g, >95% purity by GC) after workup. These intermediates are highly reactive toward electrophilic agents, enabling subsequent coupling with quinoline derivatives.

Quinoline Coupling Under Visible-Light Catalysis

The difluoroenol silyl ether undergoes visible-light-initiated coupling with arenediazonium salts in the presence of Ru(bpy)₃Cl₂·6H₂O (0.8 mg, 0.00125 mmol) and Cs₂CO₃ (0.75 mmol) in acetonitrile. Irradiation with a 23 W LED for 2 hours facilitates radical formation, leading to C–F bond activation. Post-reaction hydrolysis with KOH (2 mmol) at 100°C for 2 hours yields the target alcohol. This method achieves moderate yields (70–88%) but requires stringent control over light intensity and temperature.

Decarboxylative Coupling Followed by Catalytic Hydrogenation

Decarboxylation of o-Nitrobenzoic Acid Derivatives

A patent describes a two-step approach starting with o-nitrobenzoic acid, which reacts with alkali metals (e.g., KOH) in ethanol at 20–40°C to form o-nitrobenzoate salts. Subsequent coupling with 3,4-difluoro bromobenzene in the presence of 1,10-phenanthroline (0.9 g, 5 mmol) and triphenylphosphine (0.78 g, 3 mmol) at 160°C for 24 hours produces 3,4-difluoro-2'-nitrobiphenyl in 89% yield.

Hydrogenation of Nitro Intermediates

The nitro group in 3,4-difluoro-2'-nitrobiphenyl is reduced using Raney nickel (1.2 g) under hydrogen pressure (1.0 MPa) at 50°C for 3 hours, yielding 3,4-difluoro-2'-aminobiphenyl (94% yield). While this method is efficient for biphenyl systems, adapting it to quinoline substrates requires replacing bromobenzene with 2-bromoquinoline and optimizing catalyst loading.

Sulfonate Ester-Mediated Alkylation

Preparation of 2,2-Difluorovinyl Sulfonates

A scalable route involves reacting 2,2-difluoroethanol with aryl sulfonyl chlorides (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) in dichloromethane (DCM) and triethylamine (TEA) to form sulfonate esters. These esters are treated with n-BuLi in THF at −78°C to generate 2,2-difluorovinyl sulfonates, which are isolated in 65–88% yields.

Alkylation of Quinoline Derivatives

The sulfonate esters react with quinoline-2-carboxaldehydes in 2,2,2-trifluoroethanol (TFE) at 60–90°C under basic conditions (K₂CO₃, 0.5 equiv). For instance, 2-quinolinecarboxaldehyde (0.2 mmol) and 2,2-difluorovinyl sulfonate (0.4 mmol) in TFE (1 mL) yield 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol after 16 hours, with purification via column chromatography (PE/EA). This method offers superior regioselectivity and tolerates electron-deficient quinolines.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Nucleophilic SubstitutionRu(bpy)₃Cl₂, Cs₂CO₃Visible light, 25°C70–88%Mild conditions, scalabilitySensitivity to light and oxygen
Decarboxylative Coupling1,10-Phenanthroline, Raney Ni160°C, H₂ pressure89–94%High yields, robust for biphenylsRequires high-temperature steps
Sulfonate AlkylationK₂CO₃, TFE60–90°C, 16 hours65–88%Excellent regioselectivity, broad scopeSolvent toxicity, column purification

Mechanistic Insights and Optimization Strategies

Radical Pathways in Visible-Light Catalysis

The Ru-catalyzed method proceeds via a single-electron transfer (SET) mechanism, where the photoexcited Ru(II) complex oxidizes the diazonium salt to generate aryl radicals. These radicals abstract fluorine atoms from the difluoroenol silyl ether, forming C–C bonds with the quinoline nucleus. Optimizing the photon flux and catalyst concentration minimizes side reactions such as homo-coupling.

Steric Effects in Sulfonate-Mediated Reactions

The bulky sulfonate group in 2,2-difluorovinyl sulfonates directs nucleophilic attack to the β-position of the quinoline ring, avoiding competing α-alkylation. Computational studies suggest that transition-state stabilization by the sulfonate leaving group lowers the activation energy by 12–15 kcal/mol compared to non-sulfonated analogs .

Chemical Reactions Analysis

2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide can introduce different functional groups into the quinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature enhances its biological activity, making it useful in the study of enzyme inhibitors and antibacterial agents.

    Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antimalarial, antineoplastic, and antiviral drugs.

    Industry: The compound is used in the development of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atoms enhance the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of enzymes. In the case of antibacterial activity, the compound targets bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death .

Comparison with Similar Compounds

Structural Analogs with Pyridine and Quinoline Systems

The substitution of the quinoline ring with smaller aromatic systems (e.g., pyridine) or positional isomerism significantly alters physicochemical and biological properties. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Group Functional Group Key Properties/Applications Reference
2,2-Difluoro-2-(quinolin-2-yl)ethan-1-ol C₁₁H₈F₂NO 215.19 Quinolin-2-yl Alcohol Potential medicinal applications
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol C₇H₇F₂NO 159.14 Pyridin-2-yl Alcohol Protein degrader building blocks
2,2-Difluoro-2-(3-methoxypyridin-2-yl)ethan-1-ol C₈H₉F₂NO₂ 189.16 3-Methoxypyridin-2-yl Alcohol Solubility modulation via methoxy group
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate C₁₃H₁₁F₂NO₂ 251.23 Quinolin-6-yl Ester Synthetic intermediate for drug discovery
Key Observations:
  • Aromatic System Impact: The quinoline ring (vs. This may improve binding affinity but reduce aqueous solubility compared to pyridine analogs .
  • Functional Group Effects: The alcohol group in the target compound offers hydrogen-bonding capability, whereas ester derivatives (e.g., Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate) are more lipophilic, favoring membrane permeability .
  • Substituent Influence : Electron-donating groups like methoxy (e.g., in 2,2-difluoro-2-(3-methoxypyridin-2-yl)ethan-1-ol) can alter electronic density, affecting reactivity and solubility. For instance, methoxy groups may improve solubility in polar solvents .

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of a quinolin-2-yl precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:
  • Quinoline functionalization : Bromination or hydroxylation at the 2-position of quinoline.
  • Fluorination : Substitution of hydroxyl or other leaving groups with fluorine atoms under anhydrous conditions.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) improve reaction homogeneity, while temperature control (0–25°C) minimizes side reactions.
    Yield optimization requires monitoring intermediates via HPLC or NMR to confirm regioselectivity and purity. For example, excess fluorinating agents may improve conversion but risk byproduct formation .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environments (δ -110 to -150 ppm for CF2_2), while 1H^{1}\text{H}-NMR resolves quinoline aromatic protons (δ 7.5–9.0 ppm).
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms.
    Challenges include distinguishing regioisomers; coupling NMR with IR spectroscopy (C-F stretch ~1100 cm1^{-1}) enhances accuracy .

Q. What are the common reactions involving this compound, and how do solvent polarity and catalysts affect their outcomes?

  • Methodological Answer : Key reactions include:
  • Oxidation : Conversion to ketones (e.g., using Jones reagent) depends on solvent polarity (higher polarity stabilizes intermediates).
  • Esterification : Acid-catalyzed reactions (e.g., with acetyl chloride) require anhydrous conditions to avoid hydrolysis.
  • Nucleophilic substitution : Fluorine atoms may act as leaving groups in SN2 reactions with strong bases (e.g., NaN3_3).
    Catalyst screening (e.g., Pd for cross-coupling) and solvent dielectric constants (ε) should be systematically tested to map reactivity trends .

Advanced Research Questions

Q. How does the electronic influence of the quinoline moiety affect the compound’s reactivity compared to non-aromatic fluorinated alcohols?

  • Methodological Answer : The quinoline ring’s electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~10–12 vs. ~15 for aliphatic fluorinated alcohols), facilitating deprotonation in basic conditions. Computational studies (DFT) reveal:
  • Charge distribution : The CF2_2 group withdraws electron density from the hydroxyl, enhancing nucleophilicity at oxygen.
  • Steric effects : Quinoline’s planar structure reduces steric hindrance compared to bulky aryl substituents.
    Comparative kinetic studies with analogs (e.g., 2,2-difluoro-2-phenyl ethanol) using stopped-flow spectroscopy quantify these effects .

Q. What contradictions exist in reported biological activities of this compound, and how can experimental design resolve them?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from:
  • Solubility differences : Use co-solvents (DMSO ≤1%) or surfactants to standardize bioavailability.
  • Assay conditions : pH (7.4 vs. 6.8) and ionic strength alter binding kinetics.
    Solutions:
  • Dose-response curves : Perform triplicate measurements with positive/negative controls.
  • Molecular docking : Validate binding modes (e.g., AutoDock Vina) against crystal structures of target proteins (e.g., kinases).
    For example, conflicting reports on CYP450 inhibition require metabolic stability assays in hepatocyte models .

Q. How do structural modifications (e.g., replacing quinoline with isoquinoline) alter physicochemical and biological properties?

  • Methodological Answer : A systematic SAR study could involve:
  • Synthesis of analogs : Replace quinoline with isoquinoline, naphthyridine, or pyridine.
  • Property comparison :
Modification LogP Aqueous Solubility (mg/mL) Enzyme IC50_{50} (nM)
Quinoline (original)2.80.15120
Isoquinoline3.10.0985
Pyridine1.90.45>500
  • Mechanistic insight : Isoquinoline’s fused ring system enhances π-π stacking with hydrophobic enzyme pockets, improving potency. Solubility decreases due to higher hydrophobicity .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Methodological Answer : Variability arises from:
  • Impurity profiles : Residual solvents (e.g., THF) or moisture reduce effective fluorination.
  • Catalyst lot differences : Trace metal content in Pd catalysts affects cross-coupling efficiency.
    Resolution:
  • Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry).
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Comparative Reactivity Table

Reaction Type Reagent/Conditions Yield (%) Byproducts Reference
FluorinationDAST, DCM, 0°C65–78HF, sulfonic acid derivatives
EsterificationAcCl, pyridine, rt82Acetic acid
OxidationJones reagent, acetone, 5°C45Ketone overoxidation

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